molecular formula C26H24ClN3O2 B2990641 1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 883632-27-7

1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2990641
CAS No.: 883632-27-7
M. Wt: 445.95
InChI Key: BJPDVJNZLYNLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted with a 3-chlorophenyl group at position 1 and a benzimidazole moiety at position 4. The benzimidazole is further functionalized with a 2-(o-tolyloxy)ethyl chain (where o-tolyloxy denotes a methoxy group adjacent to a methyl-substituted benzene ring).

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c1-18-7-2-5-12-24(18)32-14-13-29-23-11-4-3-10-22(23)28-26(29)19-15-25(31)30(17-19)21-9-6-8-20(27)16-21/h2-12,16,19H,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPDVJNZLYNLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

This compound integrates a pyrrolidin-2-one core structure with a benzo[d]imidazole moiety and a 3-chlorophenyl substituent. The structural diversity suggests potential interactions at various biological targets, which can lead to diverse pharmacological effects.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of benzimidazole derivatives. For instance, compounds similar to the one have demonstrated significant activity against various cancer cell lines. A study reported that certain benzimidazole derivatives exhibited IC50 values ranging from 4 to 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, indicating their potential as anticancer agents due to their ability to inhibit cell proliferation effectively .

Antifungal Activity

The compound's antifungal potential has also been explored. Similar derivatives have shown moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL . This suggests that the compound could be further evaluated for its efficacy in treating fungal infections.

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells. Research indicates that benzimidazole derivatives disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c, which activates caspases and triggers cell death . Furthermore, molecular docking studies suggest that the lipophilicity of these compounds enhances their membrane permeability, facilitating transmembrane diffusion .

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity. The presence of the chlorophenyl group is believed to enhance lipophilicity, which correlates with increased biological activity due to better membrane penetration. Additionally, modifications on the benzimidazole ring can significantly affect the compound's cytotoxicity and selectivity towards cancer cells .

Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReference
AntiproliferativeMDA-MB-231 (breast cancer)4-8 μg/mL
AntifungalCandida albicans64 μg/mL
AntibacterialStaphylococcus aureus4 μg/mL

Case Studies

  • Case Study on Anticancer Activity :
    • A series of derivatives based on benzimidazole were synthesized and tested for their antiproliferative effects against various cancer cell lines. The most active compounds showed significant inhibition at low concentrations, emphasizing the importance of structural modifications in enhancing efficacy .
  • Antifungal Efficacy Assessment :
    • In vitro studies demonstrated that certain derivatives exhibited moderate antifungal activity against clinically relevant strains, suggesting potential for development as antifungal agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & Reference Benzimidazole Substituent Pyrrolidinone Substituent Molecular Weight (g/mol) Reported Biological Activity
Target Compound 2-(o-tolyloxy)ethyl 3-chlorophenyl ~450 (estimated) Not explicitly reported
1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Isobutyl 3-chlorophenyl 367.9 Not reported
1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 2-phenoxyethyl 3-chloro-4-methylphenyl 445.9 Not reported
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone 2-(2-methoxyphenoxy)ethyl 4-chlorophenyl ~460 (estimated) Not reported
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one None (N-H) o-tolyl Not provided Not reported
5a: 4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one Thiazolyl-naphthyl 5-phenyl Not provided Antimicrobial (implied by synthesis)
21a: 4-(1H-benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one None (N-H) 2-hydroxyphenyl Not provided Antimicrobial and anticancer activity

Structural and Functional Analysis

  • Substituent Effects on Benzimidazole Nitrogen: The 2-(o-tolyloxy)ethyl group in the target compound introduces steric bulk and lipophilicity compared to simpler alkyl chains (e.g., isobutyl in ). The o-tolyloxy moiety may enhance π-π stacking interactions in biological targets compared to phenoxyethyl (as in ) or methoxyphenoxyethyl ().
  • Pyrrolidinone Substituents: The 3-chlorophenyl group in the target compound is electron-withdrawing, which may improve metabolic stability compared to electron-donating groups like 2-hydroxyphenyl (). The 3-chloro-4-methylphenyl substituent in adds a methyl group, increasing lipophilicity and possibly altering binding kinetics.
  • Biological Activity Trends: Benzimidazole-pyrrolidinone hybrids with chlorophenyl groups (e.g., ) are frequently associated with antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit enzymes like acetylcholinesterase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.